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DDR1-IN-1 (hydrate)

Kinase inhibition Selectivity profiling Type II inhibitor

DDR1-IN-1 (hydrate) is a small-molecule inhibitor targeting Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase implicated in fibrosis, cancer progression, and atherosclerosis. The compound binds DDR1 in the 'DFG-out' inactive conformation and inhibits DDR1 autophosphorylation with an IC50 of 105 nM and cellular EC50 of 87 nM.

Molecular Formula C30H33F3N4O4
Molecular Weight 570.6 g/mol
Cat. No. B10764664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDR1-IN-1 (hydrate)
Molecular FormulaC30H33F3N4O4
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.O
InChIInChI=1S/C30H31F3N4O3.H2O/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);1H2
InChIKeyQSSRNPHRICJNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DDR1-IN-1 (hydrate): A Selective Discoidin Domain Receptor 1 Inhibitor for Fibrosis and Oncology Research


DDR1-IN-1 (hydrate) is a small-molecule inhibitor targeting Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase implicated in fibrosis, cancer progression, and atherosclerosis. The compound binds DDR1 in the 'DFG-out' inactive conformation and inhibits DDR1 autophosphorylation with an IC50 of 105 nM and cellular EC50 of 87 nM [1]. The hydrate form (molecular weight 566.1 g/mol for the 0.75 hydrate) provides defined stoichiometry for accurate solution preparation in research applications .

Why DDR1-IN-1 (hydrate) Cannot Be Substituted with Other DDR1 Inhibitors


DDR1 inhibitors exhibit substantial variability in DDR1/DDR2 selectivity ratios, binding modes, and off-target kinase profiles that preclude generic interchangeability. DDR1-IN-1 (hydrate) occupies a specific position in the DDR1 inhibitor landscape with a distinct selectivity profile defined by its 4-fold preference for DDR1 over DDR2 and a broad kinase selectivity score S(1) of 0.01 at 1 μM assessed across 451 kinases [1]. Compounds with similar or higher DDR1 potency—such as Ponatinib (IC50 = 9 nM), Merestinib (IC50 = 0.1 nM), or 7rh/DDR1-IN-2 (IC50 = 13.1 nM)—exhibit fundamentally different selectivity signatures and off-target liabilities [2]. Ponatinib is a multi-targeted inhibitor with potent activity against ABL and other kinases, while 7rh displays a distinct DDR1/DDR2 selectivity ratio (~15.5-fold) and divergent chemical scaffold [2]. Substitution without accounting for these parameters risks confounding experimental interpretation of DDR1-dependent versus DDR1-independent pharmacology.

Quantitative Differentiation Evidence for DDR1-IN-1 (hydrate): Head-to-Head and Comparative Data


Biochemical Potency and DDR1/DDR2 Selectivity: DDR1-IN-1 vs. Ponatinib and DDR1-IN-2

DDR1-IN-1 inhibits DDR1 with an IC50 of 105 nM and exhibits 4-fold selectivity over DDR2 (IC50 = 413 nM) [1]. In direct comparison, the multi-targeted inhibitor Ponatinib demonstrates higher potency against both DDR1 and DDR2 (IC50 = 9 nM) but lacks DDR1 selectivity and potently inhibits ABL and other kinases [2]. The structural analog 7rh (DDR1-IN-2) exhibits greater DDR1 potency (IC50 = 13.1 nM) and higher DDR1/DDR2 selectivity (approximately 15.5-fold) but derives from a distinct chemical scaffold with different physiochemical properties . This positions DDR1-IN-1 as an intermediate-selectivity tool compound with a well-characterized binding mode distinct from both more potent multi-targeted inhibitors and newer-generation selective analogs.

Kinase inhibition Selectivity profiling Type II inhibitor

Broad Kinome Selectivity Profile: S(1) Score Quantification

DDR1-IN-1 demonstrates a selectivity score S(1) of 0.01 at 1 μM when screened against a panel of 451 kinases using KinomeScan technology, indicating that only 1% of kinases tested exhibit significant binding at this concentration [1]. This broad selectivity profile has been independently validated and forms the basis for its designation as an acceptable chemical probe for DDR1-dependent signal transduction studies [2]. Off-target activity has been noted against ABL, KIT, and PDGFRβ in KinomeScan binding assays, though these interactions occur at higher concentrations than required for DDR1 inhibition [1].

Kinome selectivity Off-target profiling Chemical probe validation

Cellular Target Engagement: Collagen-Induced DDR1 Autophosphorylation Inhibition

In U2OS osteosarcoma cells overexpressing DDR1, DDR1-IN-1 inhibits collagen-induced DDR1 autophosphorylation at Tyr513 with an EC50 of 86-87 nM . The compound demonstrates stronger inhibition of basal DDR1 autophosphorylation in the absence of collagen stimulation, suggesting it preferentially binds the inactive DFG-out conformation that predominates in unstimulated cells . In contrast, DDR1-IN-1 does not inhibit proliferation in a panel of DDR1-overexpressing cancer cell lines at concentrations below 10 μM when used as a single agent, indicating that DDR1 inhibition alone is insufficient for antiproliferative effects in these models [1].

Cellular pharmacology Target engagement DDR1 signaling

Crystal Structure-Guided Binding Mode: DFG-Out Conformation and Resistance Mutation Mapping

The 2.2 Å co-crystal structure of DDR1-IN-1 bound to the DDR1 kinase domain (PDB ID: 4CKR) confirms that the compound binds in the 'DFG-out' inactive conformation characteristic of type II kinase inhibitors [1]. The corrected structure reveals a single hydrogen bond from the indolin-2-one moiety to the hinge residue Met704, distinguishing its binding mode from other type II inhibitors [2]. Critically, a hinge region mutation, G707A, confers greater than 20-fold resistance to DDR1-IN-1-mediated inhibition of DDR1 autophosphorylation [3]. This mutation can be used as a control to establish which pharmacological effects are DDR1-dependent in experimental systems.

X-ray crystallography Type II kinase inhibitor Structure-based drug design

Solubility and Formulation Profile: Hydrate Form Advantages

DDR1-IN-1 (hydrate) exhibits defined solubility characteristics essential for reproducible in vitro experimentation. The compound is soluble in DMSO at 100 mg/mL (180.96 mM), marginally soluble in ethanol (4 mg/mL, 7.23 mM), and insoluble in water (<1 mg/mL) . The hydrate form (molecular weight 566.1 g/mol for 0.75 hydrate) ensures consistent stoichiometry compared to the anhydrous free base (552.59 g/mol), eliminating variability in molarity calculations due to unknown water content . For in vivo suspension formulation, the compound can be prepared as a homogeneous suspension in CMC-Na at ≥5 mg/mL .

Solubility Formulation In vitro assay preparation

Recommended Application Scenarios for DDR1-IN-1 (hydrate) Based on Verified Differentiation Evidence


DDR1-Specific Signaling Pathway Dissection in Fibrosis Models

DDR1-IN-1 (hydrate) is optimally deployed in fibrosis research where selective DDR1 inhibition is required without confounding DDR2-mediated effects. The compound's 4-fold selectivity over DDR2, combined with its broad kinome selectivity (S(1) = 0.01), enables clean interrogation of DDR1-dependent collagen signaling in renal fibrosis, pulmonary fibrosis, and hepatic stellate cell activation models [1]. The G707A resistance mutation provides a built-in control for verifying DDR1 specificity of observed phenotypes. The compound's EC50 of 86 nM for cellular DDR1 autophosphorylation inhibition ensures robust target engagement at sub-micromolar concentrations achievable in cell culture .

Combinatorial Pharmacology Screens with PI3K/mTOR Pathway Inhibitors

DDR1-IN-1 (hydrate) demonstrates synergistic antiproliferative effects when combined with PI3K/mTOR inhibitors such as GSK2126458 in colorectal cancer cell lines [1]. While DDR1-IN-1 alone does not inhibit proliferation of DDR1-overexpressing cancer cells at concentrations below 10 μM, the combination with PI3K/mTOR pathway blockade reveals context-dependent DDR1 signaling dependencies. This application leverages the compound's well-characterized selectivity profile to identify synthetic lethal interactions and rational combination strategies without interference from off-target kinase inhibition .

Structure-Function Studies of Type II Kinase Inhibitor Binding

The availability of a high-resolution (2.2 Å) co-crystal structure (PDB 4CKR) with defined hydrogen bonding interactions makes DDR1-IN-1 (hydrate) a valuable tool for structure-function studies of DFG-out binding modes in receptor tyrosine kinases [1]. The compound's single hydrogen bond to Met704 and its accommodation of the DDR1 P-loop architecture provide a structural framework for understanding DDR1 selectivity determinants compared to ABL and other kinases . Researchers engaged in structure-based drug design or comparative kinase inhibitor profiling can utilize DDR1-IN-1 as a reference type II inhibitor with fully characterized binding geometry.

Pharmacological Validation of DDR1 Genetic Models

DDR1-IN-1 (hydrate) serves as an orthogonal pharmacological tool for validating phenotypes observed in DDR1 knockout or knockdown models. The G707A gatekeeper mutation confers >20-fold resistance to DDR1-IN-1, enabling rescue experiments that definitively attribute compound effects to DDR1 inhibition [1]. This experimental paradigm is particularly valuable in cancer biology and fibrosis studies where genetic manipulation may induce compensatory mechanisms not present with acute pharmacological inhibition. The compound's acceptable pharmacokinetic profile in mice (t1/2 = 2.76 hr, F = 26%) supports short-term in vivo target engagement studies when appropriately formulated .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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